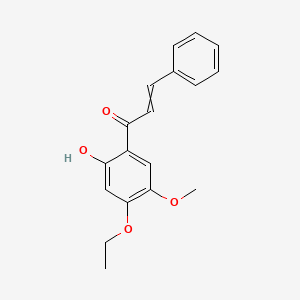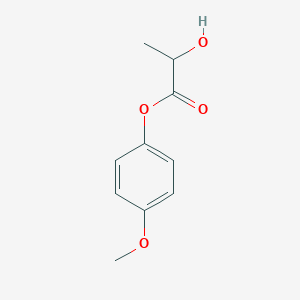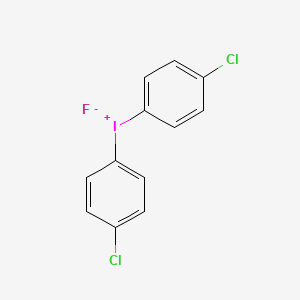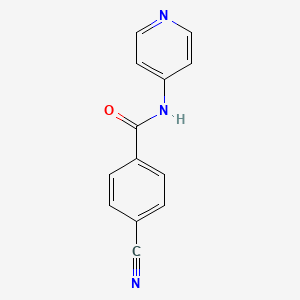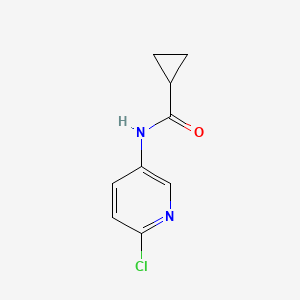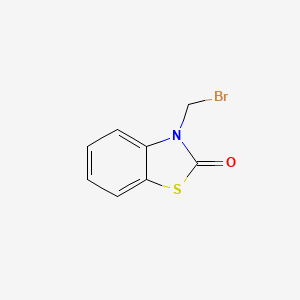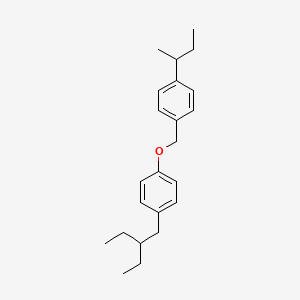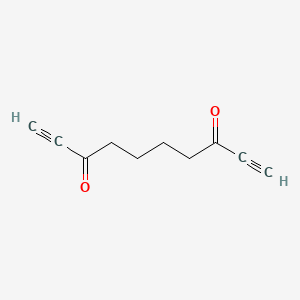![molecular formula C10H18O2Si B14290844 {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane CAS No. 138768-46-4](/img/structure/B14290844.png)
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a furan ring, a propan-2-yl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane typically involves the reaction of furan derivatives with silane reagents. One common method includes the use of a furan-2-yl derivative and a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Furan-2-yl)ethyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)methyl]oxy}(trimethyl)silane
- {[2-(Furan-2-yl)propyl]oxy}(trimethyl)silane
Uniqueness
{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and solubility in organic solvents, making it a valuable compound in various applications.
Properties
CAS No. |
138768-46-4 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
2-(furan-2-yl)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,12-13(3,4)5)9-7-6-8-11-9/h6-8H,1-5H3 |
InChI Key |
CYGILRFDFKCFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CO1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



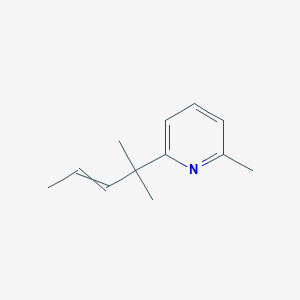
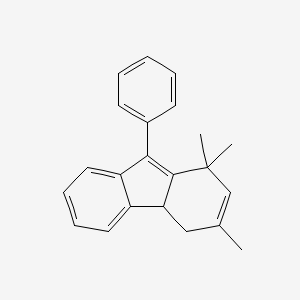
![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
